Cyclosporin L - 108027-39-0

Cyclosporin L

Catalog Number: EVT-1437991
CAS Number: 108027-39-0
Molecular Formula: C61H109N11O12
Molecular Weight: 1188.608
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cyclosporin L is a natural product found in Trichoderma polysporum with data available.
Source

Cyclosporin L is produced by the fungus Tolypocladium inflatum, which is known for its ability to synthesize several cyclosporins. The biosynthesis of cyclosporins involves a series of enzymatic reactions facilitated by polypeptide synthetases, which assemble the peptide structure through a multi-step process involving various amino acids.

Classification

Cyclosporin L is classified as a cyclic peptide antibiotic. It falls under the broader category of immunosuppressants, which are compounds that inhibit or prevent activity in the immune system. This classification highlights its therapeutic applications in managing conditions that require modulation of immune responses.

Synthesis Analysis

Methods

The synthesis of Cyclosporin L can be achieved through both natural extraction and synthetic methods. The natural approach involves fermentation processes using Tolypocladium inflatum cultures, while synthetic methods often utilize solid-phase peptide synthesis techniques.

  1. Natural Fermentation: Involves culturing Tolypocladium inflatum under controlled conditions to produce Cyclosporin L, followed by extraction and purification steps.
  2. Solid-Phase Synthesis: This method allows for precise control over the sequence of amino acids, resulting in high yields of the desired compound.

Technical Details

The natural synthesis typically involves:

  • Fermentation: Cultures are grown in nutrient-rich media.
  • Extraction: Organic solvents like ethyl acetate are used to extract Cyclosporin L from the culture broth.
  • Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound.

In synthetic approaches, the use of automated synthesizers allows for efficient assembly of the peptide chain, ensuring high stereochemical purity.

Molecular Structure Analysis

Structure

Cyclosporin L has a complex cyclic structure composed of eleven amino acids. Its unique cyclic configuration contributes to its biological activity and stability. The specific arrangement of amino acids in Cyclosporin L influences its interaction with target proteins, particularly those involved in immune response modulation.

Data

The molecular formula for Cyclosporin L is C₆₃H₁₂₅N₇O₁₁, with a molecular weight of approximately 1202. The compound features multiple chiral centers, contributing to its diverse pharmacological properties.

Chemical Reactions Analysis

Reactions

Cyclosporin L undergoes various chemical reactions that can modify its structure and enhance its therapeutic efficacy. Key reactions include:

  • Hydrolysis: Can lead to the formation of more active metabolites.
  • Acylation: Modifications at specific amino acid residues can improve solubility and bioavailability.

Technical Details

The reactions are typically catalyzed by enzymes or chemical reagents under controlled conditions to ensure specificity and yield. For instance, acylation reactions often utilize anhydrides or acid chlorides in organic solvents.

Mechanism of Action

Process

Cyclosporin L exerts its immunosuppressive effects primarily by inhibiting T-cell activation. It binds to cyclophilin, a cytosolic protein, forming a complex that inhibits calcineurin—a phosphatase critical for T-cell activation.

Data

This inhibition prevents the dephosphorylation of nuclear factor of activated T-cells (NFAT), thereby blocking the transcription of interleukin-2 (IL-2) and other cytokines essential for T-cell proliferation and activation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to strong bases or high temperatures.
  • Melting Point: The melting point is generally around 100 °C, although this can vary based on purity and formulation.

Relevant analyses include spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR), which provide insights into the compound's structural characteristics.

Applications

Scientific Uses

Cyclosporin L has significant applications in:

  • Transplant Medicine: Used to prevent organ rejection post-transplantation.
  • Autoimmune Disorders: Effective in treating conditions like rheumatoid arthritis and psoriasis.
  • Research: Utilized in studies investigating T-cell function and signal transduction pathways.

Its ability to modulate immune responses makes it a valuable tool in both clinical settings and laboratory research aimed at understanding immune system dynamics.

Biosynthesis and Enzymatic Assembly Mechanisms

Non-Ribosomal Peptide Synthetase (NRPS) Pathways in Cyclosporin L Production

Cyclosporin L is synthesized exclusively via non-ribosomal peptide synthetase (NRPS) pathways, bypassing ribosomal translation. The entire peptide backbone is assembled by a single, multimodular enzyme complex—cyclosporin synthetase—which activates, aligns, and condenses specific amino acids in a defined sequence. This enzyme functions as an assembly line molecular factory, where each module incorporates one amino acid residue into the growing chain [1] [3].

Key features of the NRPS pathway include:

  • Template-directed synthesis: The linear peptide sequence is determined by the order of catalytic modules within the synthetase, not by mRNA coding.
  • Thioester-dependent chemistry: All substrate amino acids are activated as aminoacyl-adenylates and covalently tethered to the enzyme via thioester bonds [1] [6].
  • Macrocyclization: The terminal thioesterase domain releases the linear undecapeptide through intramolecular cyclization, forming the characteristic cyclic structure of cyclosporins [3].

Genetic analyses of cyclosporin-producing fungi confirm that cyclosporin synthetase belongs to the Type I NRPS family, where catalytic domains are organized into giant multimodular polypeptides (typically >1 MDa). This architecture enables the coordinated processing of multiple substrates without dissociation of intermediates [7].

Role of Cyclosporin Synthetase in Substrate Activation and Modular Assembly

Cyclosporin synthetase (CSS) is a single polypeptide chain of approximately 800 kDa that serves as the exclusive biosynthetic machinery for Cyclosporin L [3] [6]. Its domain architecture comprises 11 consecutive modules, each responsible for incorporating one specific amino acid. Each module minimally contains:

Table 1: Core Domains in Cyclosporin Synthetase Modules

DomainFunctionConserved Motifs
Adenylation (A)Selects specific amino acid and activates as aminoacyl-AMPA3 motif (DXXXGXGXP)
Peptidyl Carrier Protein (PCP)Tethers activated amino acid via 4'-phosphopantetheine thioester linkageSerine attachment site
Condensation (C)Catalyzes peptide bond formation between adjacent modulesHHXXXDG motif

Notably, CSS exhibits substrate specificity through its A domains, which recognize both proteinogenic (e.g., L-leucine, L-valine) and non-proteinogenic (e.g., D-alanine, Bmt [(4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine]) amino acids. Biochemical studies confirm that CSS activates all 11 constituent amino acids of Cyclosporin L through ATP-dependent adenylation reactions, releasing pyrophosphate (PPi) as a byproduct [1] [6]:

Amino acid + ATP → Aminoacyl-AMP + PPi  

Radiolabeling experiments with Tolypocladium inflatum (the producing fungus) demonstrate that module skipping does not occur during Cyclosporin L assembly. The stepwise elongation initiates at the D-alanine residue (position 8) and proceeds bidirectionally to form a linear undecapeptide precursor prior to cyclization [1].

Methyltransferase Activity and N-Methylation Patterns in Cyclosporin L

A hallmark of Cyclosporin L is its multiple N-methylated peptide bonds, which confer resistance to proteolytic degradation and enhance membrane permeability. Methylation is catalyzed by embedded methyltransferase (MT) domains within specific synthetase modules. These domains utilize S-adenosyl-L-methionine (AdoMet) as the methyl donor [3] [6] [9].

Key mechanistic features:

  • Timing of methylation: Methylation occurs after amino acid activation and thioesterification but before peptide bond formation. Methyltransferase domains act on the thioester-bound amino acids within their parent module [6].
  • Domain positioning: MT domains are inserted between A and C domains in modules corresponding to methylated residues (e.g., sarcosine, N-methyl-leucine).
  • Chemical evidence: In vitro assays with purified CSS demonstrate AdoMet-dependent transfer of radiolabeled methyl groups ([¹⁴C]-CH₃) to thioester-bound valine, leucine, and alanine residues [9].

Table 2: Methyltransferase Activity in Cyclosporin L Biosynthesis

Residue PositionAmino AcidMethylation StatusMT Domain Location
1BmtUnmethylatedModule 1
3Sarcosine (Sar)N-methylatedModule 3
4N-Methyl-leucineN-methylatedModule 4
6N-Methyl-leucineN-methylatedModule 6
9N-Methyl-leucineN-methylatedModule 9
10N-Methyl-valineN-methylatedModule 10

This methylation pattern differentiates Cyclosporin L from other analogs (e.g., Cyclosporin A) and is genetically determined by the presence/absence of functional MT domains in corresponding synthetase modules. Mutation studies confirm that MT domain inactivation abolishes methylation at specific positions without halting peptide assembly [9].

Thioester-Dependent Chain Elongation Mechanisms

Chain elongation in Cyclosporin L biosynthesis follows a thiotemplate mechanism where the growing peptide remains covalently bound to the synthetase via thioester linkages until cyclization. The process involves:

Initiation

  • D-alanine at position 8 is the first residue loaded onto the PCP domain of Module 8 through adenylation and thioesterification [1].

Elongation

  • The condensation (C) domain of Module 8 catalyzes nucleophilic attack by the amino group of the downstream amino acid (position 9) on the upstream thioester (position 8), forming the first peptide bond.
  • The nascent dipeptide translocates to the next module via trans-thioesterification, mediated by the 4'-phosphopantetheine cofactor [3].
  • This iterative process repeats until the undecapeptide is fully assembled, with intermediates identified as enzyme-bound linear peptides ranging from 2–11 residues [1].

Cyclization and Release

  • The terminal thioesterase (TE) domain catalyzes intramolecular cyclization by nucleophilic attack of the N-terminal residue (Bmt, position 1) on the C-terminal thioester (D-alanine, position 8).
  • Macrocyclization releases the mature Cyclosporin L from the synthetase [3].

Critical evidence for this mechanism includes:

  • Isolation of linear peptide intermediates bound to CSS via performic acid cleavage, confirming thioester linkage [1].
  • Identification of 4'-phosphopantetheine as an essential prosthetic group for PCP domains; its absence halts chain elongation [3].
  • Kinetic studies showing that elongation rates depend on thioesterification efficiency and adenylation domain kinetics [6].

Properties

CAS Number

108027-39-0

Product Name

Cyclosporin L

IUPAC Name

(3S,6S,9R,12S,15S,18S,21S,27S,30S,33S)-27-ethyl-30-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,9,12,16,22,25-octamethyl-3,6,15,21-tetrakis(2-methylpropyl)-18,33-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C61H109N11O12

Molecular Weight

1188.608

InChI

InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)49-55(78)64-42(25-2)58(81)67(18)32-47(73)68(19)43(28-33(3)4)54(77)65-48(37(11)12)61(84)69(20)44(29-34(5)6)53(76)62-40(16)52(75)63-41(17)57(80)70(21)45(30-35(7)8)59(82)71(22)46(31-36(9)10)60(83)72(23)50(38(13)14)56(79)66-49/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)(H,66,79)/b26-24+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50+,51-/m1/s1

InChI Key

ZSNYYEIGOZADKA-WKHWYDSQSA-N

SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N1)C(C(C)CC=CC)O)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

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